molecular formula C9H7N3O3 B11899548 1-Methyl-6-nitro-1H-indazole-3-carbaldehyde

1-Methyl-6-nitro-1H-indazole-3-carbaldehyde

Cat. No.: B11899548
M. Wt: 205.17 g/mol
InChI Key: MVLPTQOZCJKCCF-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1H-indazole-3-carbaldehyde is a nitro-substituted indazole derivative featuring a methyl group at the 1-position and a carbaldehyde functional group at the 3-position. Its molecular formula is C₉H₇N₃O₃, with a calculated molecular weight of 205.16 g/mol. The compound’s synthesis typically involves sequential alkylation and nitration reactions. For example, methyl iodide and sodium hydride in dimethylformamide (DMF) are used to introduce the methyl group at the 1-position of 6-nitro-1H-indazole, followed by palladium-catalyzed hydrogenation to reduce intermediates (if required) . The aldehyde group at position 3 is critical for further chemical modifications, making this compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

1-methyl-6-nitroindazole-3-carbaldehyde

InChI

InChI=1S/C9H7N3O3/c1-11-9-4-6(12(14)15)2-3-7(9)8(5-13)10-11/h2-5H,1H3

InChI Key

MVLPTQOZCJKCCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 1-methylindazole followed by formylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-nitro-1H-indazole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 1-Methyl-6-amino-1H-indazole-3-carbaldehyde.

    Oxidation: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
1-Methyl-6-nitro-1H-indazole-3-carbaldehyde serves as a crucial building block in the synthesis of new pharmaceuticals, particularly those targeting neurological disorders. Its ability to form stable complexes with biological molecules enhances its potential in drug design and development . Research indicates that derivatives of this compound exhibit significant biological activities, including cytotoxic effects against various cancer cell lines .

Mechanism of Action
Studies have shown that the nitro group in this compound may undergo reduction in biological systems, leading to reactive intermediates that can interact with cellular components. This interaction is essential for understanding its mechanism of action in enzyme inhibition and cellular targeting.

Agricultural Chemistry

In agricultural chemistry, 1-methyl-6-nitro-1H-indazole-3-carbaldehyde is utilized in formulating agrochemicals. It provides effective solutions for pest control while aiming to minimize environmental impact. The compound's structural properties allow it to be modified into various derivatives that can enhance its efficacy as a pesticide or herbicide .

Material Science

The compound is also explored for its potential applications in material science. Researchers are investigating its use in creating advanced materials, such as polymers with enhanced properties suitable for industrial applications. The unique chemical structure contributes to the development of materials with specific functional characteristics .

Biochemical Research

In biochemical research, 1-methyl-6-nitro-1H-indazole-3-carbaldehyde acts as a valuable reagent in various assays. It aids researchers in studying enzyme activities and metabolic pathways, providing insights into biochemical processes at a molecular level . This application is crucial for advancing knowledge in fields such as enzymology and metabolic engineering.

Analytical Chemistry

The compound is employed in analytical chemistry for detecting and quantifying specific compounds within complex mixtures. Its chemical properties enhance the accuracy of analytical results, making it a useful tool for chemists working in quality control and research laboratories .

Comparative Analysis of Related Compounds

To further illustrate the significance of 1-methyl-6-nitro-1H-indazole-3-carbaldehyde, the following table compares it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Methylindole-3-carboxaldehydeIndole core with a carboxaldehyde groupPrimarily used in antiviral agent synthesis
6-NitroindoleIndole structure with a nitro substituentKnown for antimicrobial properties
5-BromoindoleIndole core with a bromo substituentUtilized in synthesizing various halogenated derivatives

While these compounds share core structures, variations in functional groups lead to distinct chemical and biological properties. For instance, while 1-methylindole-3-carboxaldehyde is more focused on antiviral applications, 6-nitroindole is recognized for its antimicrobial capabilities.

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitro-1H-indazole-3-carbaldehyde is not well-documented. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Indazole-3-carbaldehyde Derivatives

Key Observations:

The nitro group in the target compound may reduce synthetic efficiency due to steric hindrance or side reactions.

Molecular Weight and Reactivity: The methyl group at position 1 increases molecular weight by ~14 g/mol compared to non-methylated analogs (e.g., 6-Nitro-1H-indazole-3-carbaldehyde) . The aldehyde group enables nucleophilic additions (e.g., Schiff base formation), distinguishing it from carboxylic acid derivatives (e.g., 6-Nitro-1H-indazole-3-carboxylic acid) .

Electronic and Functional Group Impacts

  • This contrasts with halogenated analogs (e.g., 6-Bromo), where inductive effects are less pronounced .
  • Methyl Group: Methylation at the 1-position enhances lipophilicity, improving solubility in organic solvents compared to non-methylated derivatives. This modification is critical for pharmacokinetic optimization in drug design .

Stability and Handling Considerations

  • Nitro-substituted indazoles may exhibit thermal instability, requiring storage at low temperatures. In contrast, methoxy or halogenated derivatives are more stable under standard conditions .
  • The aldehyde group is prone to oxidation, necessitating inert atmospheres during reactions.

Biological Activity

1-Methyl-6-nitro-1H-indazole-3-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

1-Methyl-6-nitro-1H-indazole-3-carbaldehyde features a methyl group at the nitrogen position, a nitro group at the 6-position of the indazole ring, and a formyl group at the 3-position. Its molecular formula is C10H8N4O2C_{10}H_{8}N_{4}O_{2} with a molecular weight of 220.20 g/mol. The structural uniqueness of this compound contributes to its potential applications in drug development and organic synthesis.

Biological Activities

Research indicates that 1-methyl-6-nitro-1H-indazole-3-carbaldehyde exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : Interaction studies have demonstrated that this compound can form stable complexes with biological molecules, which is crucial for understanding its mechanism of action in enzyme inhibition.

The nitro group in 1-methyl-6-nitro-1H-indazole-3-carbaldehyde may undergo reduction within biological systems, leading to reactive intermediates that interact with cellular components. This interaction can influence cytotoxic effects, making it a candidate for further investigation in cancer therapy and antimicrobial treatments.

Synthesis

The synthesis of 1-methyl-6-nitro-1H-indazole-3-carbaldehyde typically involves multi-step organic reactions. A common method includes:

  • Nitration of indazole to introduce the nitro group.
  • Formylation at the 3-position using formylating agents.
  • Methylation at the nitrogen position to yield the final product.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-methyl-6-nitro-1H-indazole-3-carbaldehyde, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Methylindole-3-carboxaldehydeIndole core with a carboxaldehyde groupPrimarily used in antiviral agent synthesis
6-NitroindoleIndole structure with a nitro substituentKnown for antimicrobial properties
5-BromoindoleIndole core with a bromo substituentUtilized in synthesizing various halogenated derivatives

While these compounds share core structures, variations in functional groups lead to distinct chemical and biological properties.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of various derivatives of indazole, including 1-methyl-6-nitro-1H-indazole-3-carbaldehyde:

  • Antimycobacterial Activity : In vitro assays demonstrated significant minimum inhibitory concentrations (MIC) comparable to standard treatments against Mycobacterium tuberculosis .
  • Cytotoxicity Evaluation : The cytotoxic effects were assessed using standard MTT-dye reduction tests against human embryonic kidney cells and mouse fibroblast cell lines .
  • Molecular Docking Studies : Computational studies have been conducted to predict binding conformations and interactions with target enzymes, enhancing the understanding of its mechanism .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-Methyl-6-nitro-1H-indazole-3-carbaldehyde?

The synthesis typically involves nitration of a pre-functionalized indazole precursor followed by formylation. Key steps include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to selectively nitrate the indazole ring at the 6-position. Over-nitration is avoided by controlling stoichiometry (1:1.2 molar ratio of substrate to HNO₃) and reaction time (<2 hours) .
  • Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) at 80–90°C for 1–2 hours to introduce the aldehyde group at position 2. Catalytic Lewis acids (e.g., ZnCl₂) improve yield (up to 75%) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures ≥95% purity.

Q. How can the structure and purity of 1-Methyl-6-nitro-1H-indazole-3-carbaldehyde be validated?

  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at δ 8.2–8.5 ppm for aromatic protons; aldehyde proton at δ 10.1–10.3 ppm). IR shows characteristic NO₂ asymmetric stretching (1520 cm⁻¹) and C=O stretch (1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion [M+H]⁺ at m/z 220.0622 (C₁₀H₈N₃O₃).
  • XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles, confirming regiochemistry.

Q. What are the stability considerations for this compound under laboratory conditions?

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials.
  • Light Sensitivity : Nitro groups are UV-sensitive; use inert atmosphere (N₂/Ar) during reactions .
  • Hydrolysis : The aldehyde group is prone to oxidation; stabilize with antioxidants (e.g., BHT) in solution .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the nitro and aldehyde group orientations?

  • Space Group Determination : Use SHELXT for automated space-group assignment from diffraction data.
  • Refinement : SHELXL refines anisotropic displacement parameters (ADPs) for nitro and aldehyde moieties. Compare O–N–O bond angles (ideal: 125–130°) and planarity of the indazole ring (torsion angles <5°) .
  • Visualization : WinGX/ORTEP generates thermal ellipsoid plots to assess positional disorder or rotational freedom.

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in kinase inhibition?

  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., CDK2, JAK3) due to the compound’s nitro and methyl groups .
  • Analog Synthesis : Modify the aldehyde to hydrazides or Schiff bases to enhance binding. Compare IC₅₀ values using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
  • Computational Modeling : Dock the compound into kinase structures (PDB: 3QHR) using AutoDock Vina; validate with MD simulations (NAMD) to assess binding stability .

Q. What strategies address contradictory bioactivity data across in vitro and in vivo studies?

  • Metabolic Stability : Test liver microsome stability (e.g., human/rat CYP450 isoforms) to identify rapid degradation pathways .
  • Formulation Optimization : Use PEGylated nanoparticles to improve bioavailability if poor solubility (logP ~1.8) limits in vivo efficacy .
  • Orthogonal Assays : Confirm target engagement via cellular thermal shift assays (CETSA) or SPR binding kinetics .

Q. How can researchers leverage this compound in fragment-based drug discovery (FBDD)?

  • Fragment Library Design : Use the aldehyde as a warhead for covalent bonding with cysteine residues (e.g., KRAS G12C). Validate via X-ray co-crystallography .
  • SPR Screening : Immobilize the compound on CM5 chips to screen for low-affinity binders (KD >100 μM) .
  • Click Chemistry : Functionalize the aldehyde with alkoxyamines for Huisgen cycloaddition to generate diverse analogs .

Methodological Resources

  • Crystallography : SHELXL , WinGX .
  • SAR Design : PubChem bioassay data (CID: 24728235 ).
  • Stability Protocols : ASTM E2227-23 for chemical stability testing .

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